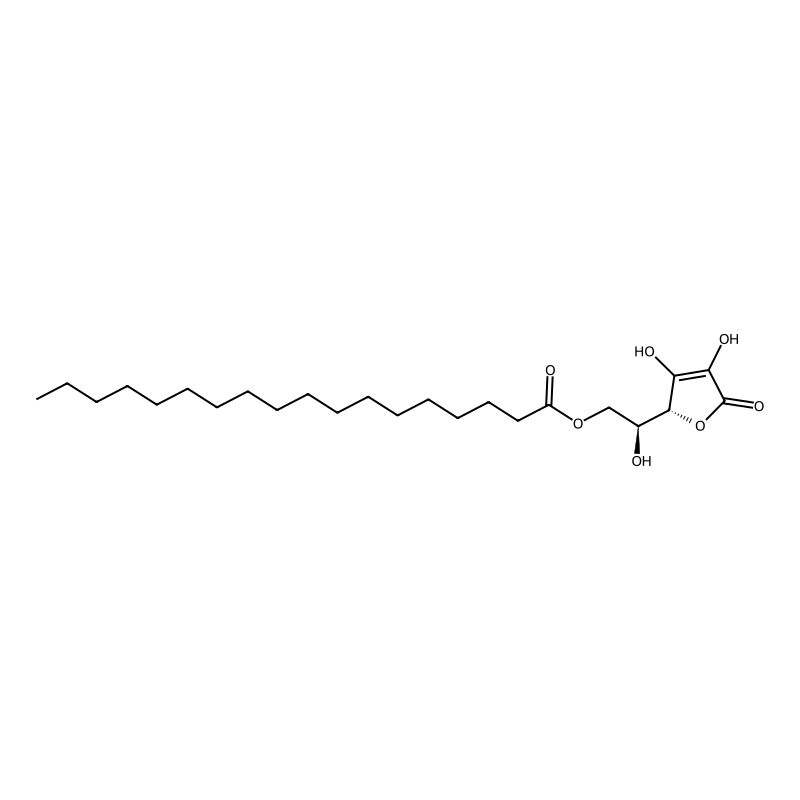

Ascorbyl stearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Ascorbyl stearate is a derivative of Vitamin C, known for its antioxidant properties. However, ascorbyl stearate's antioxidant capacity is generally considered weaker than ascorbic acid itself []. Some research explores if ascorbyl stearate might offer any unique antioxidant benefits, but more investigation is needed [].

Delivery System for Ascorbic Acid

Due to its fat-soluble nature, ascorbyl stearate has been explored as a potential delivery system for ascorbic acid. Ascorbic acid is water-soluble and has limitations in bioavailability. In theory, ascorbyl stearate could improve absorption; however, research findings on this application are inconclusive [].

Ascorbyl stearate is a chemical compound classified as an ester formed from the reaction of ascorbic acid (vitamin C) and stearic acid, a long-chain saturated fatty acid. Its chemical formula is . Ascorbyl stearate is notable for its antioxidant properties, making it valuable in various applications, particularly in the food and cosmetic industries. It serves as a source of vitamin C and contributes to the stability and preservation of products by preventing oxidative degradation.

In food science, ascorbyl stearate functions as an antioxidant. It helps prevent fats and oils from turning rancid by scavenging free radicals that can initiate oxidation []. The exact mechanism involves the donation of a hydrogen atom from the ascorbic acid moiety to the free radical, neutralizing its damaging potential.

- Hydrolysis: In the presence of water, ascorbyl stearate can break down into ascorbic acid and stearic acid. This reaction is catalyzed by acids or bases.

- Oxidation: As an antioxidant, ascorbyl stearate can neutralize free radicals, thus preventing oxidative damage. It can be oxidized to form dehydroascorbic acid under certain conditions, which is less biologically active than its parent compound .

- Nucleophilic Attack: The ester bond can be susceptible to nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile involved .

Ascorbyl stearate exhibits significant biological activity due to its antioxidant properties. It has been shown to:

- Induce Apoptosis: Research indicates that ascorbyl stearate can promote cell death in cancer cells by inducing oxidative stress and disrupting mitochondrial function. This process involves changes in mitochondrial membrane permeability and the release of cytochrome c, leading to apoptosis .

- Cell Cycle Interference: Studies have suggested that ascorbyl stearate interferes with the cell cycle at the sub-G0/G1 phase, indicating its potential role in cancer therapy through mechanisms that induce cell death .

The synthesis of ascorbyl stearate typically involves:

- Esterification Reaction: Ascorbic acid is reacted with stearic acid in the presence of a catalyst (often sulfuric acid) to form ascorbyl stearate. This reaction generally requires heat to facilitate the formation of the ester bond.

- Purification: Following synthesis, the product may be purified through crystallization or chromatography to remove unreacted starting materials and by-products .

- Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Ascorbyl stearate has various applications across different fields:

- Food Industry: Used as an antioxidant food additive (E number E305) in products such as margarine to prevent rancidity and extend shelf life .

- Cosmetics: Incorporated into skincare and cosmetic formulations for its antioxidant properties, enhancing product stability and providing skin benefits associated with vitamin C .

- Pharmaceuticals: Explored for potential therapeutic applications due to its ability to induce apoptosis in cancer cells.

Ascorbyl stearate shares similarities with other vitamin C esters but has unique properties due to its specific fatty acid composition. Here are some comparable compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| Ascorbyl Palmitate | Ascorbic acid + Palmitic acid | Similar antioxidant properties; used in food products |

| Ascorbyl Dipalmitate | Diester of ascorbic acid + Palmitic acid | Higher fatty acid content; more stable under heat |

| Erythorbic Acid | Isomer of ascorbic acid | Used primarily in hair and nail products; less potent antioxidant than ascorbic acid |

| Sodium Erythorbate | Sodium salt of erythorbic acid | Commonly used in food preservation; less effective than vitamin C derivatives |

Ascorbyl stearate's uniqueness lies in its specific fatty acid chain (stearic acid), which affects its solubility, stability, and application efficacy compared to other vitamin C derivatives . Its ability to penetrate skin effectively while providing antioxidant benefits makes it particularly valuable in cosmetic formulations.

Enzymatic synthesis of ascorbyl stearate represents a highly efficient and selective approach for producing this important antioxidant compound through biocatalytic esterification of ascorbic acid with stearic acid [1]. The enzymatic route utilizes immobilized lipases as catalysts, offering significant advantages over traditional chemical methods including mild reaction conditions, enhanced regioselectivity, and reduced environmental impact [1] [4].

Commercial immobilized lipases have demonstrated exceptional performance in ascorbyl stearate synthesis, with Lipozyme 435 emerging as the most effective catalyst due to its superior initial reaction rates and overall yield [4] [8]. The immobilization process typically involves interfacial adsorption onto hydrophobic supports, which stabilizes the enzyme in its open conformation and enhances catalytic activity [8]. Alternative immobilization methods include surface adsorption onto Celite 545 matrix followed by glutaraldehyde cross-linking, achieving protein binding efficiencies of approximately 75 percent [16].

The enzymatic mechanism follows a Ping-Pong Bi-Bi kinetic model, where ascorbic acid and stearic acid sequentially bind to the immobilized lipase to form an enzyme-substrate complex [19] [21]. This complex subsequently undergoes esterification to produce ascorbyl stearate and water as products [19]. Research has demonstrated that the first-step reaction serves as the rate-limiting step with an activation energy of 37.31 kilojoules per mole, while the second-step exhibits significantly lower activation energy at 4.94 kilojoules per mole [21].

Optimization studies reveal that enzymatic synthesis achieves maximum conversion rates under specific conditions including reaction temperatures of 40-70 degrees Celsius, enzyme loadings of 10-30 percent by weight of substrates, and reaction times ranging from 4-24 hours [1] [5] [16]. The substrate molar ratio significantly influences product yield, with optimal ratios of ascorbic acid to stearic acid ranging from 1:2.5 to 1:5 depending on the specific enzyme and reaction conditions employed [16] [5].

Optimization of Reaction Media (t-Amyl Alcohol, Acetone)

The selection of appropriate organic solvents represents a critical factor in optimizing enzymatic ascorbyl stearate synthesis, with t-amyl alcohol and acetone emerging as the most promising reaction media [8] [9] [25]. t-Amyl alcohol demonstrates superior performance in terms of product yield and enzyme stability, achieving conversion rates up to 87 percent under optimized conditions [9] [25]. This tertiary alcohol provides an ideal balance between substrate solubility and enzyme activity maintenance, while its moderate polarity facilitates both ascorbic acid dissolution and lipase catalytic function [9].

Acetone serves as an economically attractive alternative solvent despite yielding lower conversion rates of approximately 19-20 percent compared to t-amyl alcohol [9] [25]. The primary advantages of acetone include its low cost, industrial safety profile, low boiling point, and reduced viscosity which facilitates easier handling and downstream processing [9]. However, acetone's relatively high polarity and water absorption capacity can negatively impact enzyme activity and reaction equilibrium [9].

Comparative solvent studies demonstrate significant variations in ascorbyl stearate synthesis yields depending on the organic medium employed. Research data indicates that hexane, despite its favorable lipophilic properties, proves unsuitable for ascorbyl stearate synthesis due to poor ascorbic acid solubility [9]. Other solvents including dimethylsulfoxide, ethyl ether, and dioxane have been investigated, with dimethylsulfoxide showing promise for specific reaction conditions [16] [1].

The logarithmic partition coefficient (log P) of organic solvents serves as a predictive parameter for enzymatic activity, with optimal values ranging from 0.8 to 1.31 for t-butanol and t-amyl alcohol respectively [9]. Solvents with log P values below 2.0 generally demonstrate reduced suitability for biocatalytic applications due to adverse effects on enzyme structure and function [5].

| Solvent | Yield (%) | Reaction Time (h) | Temperature (°C) | Log P Value |

|---|---|---|---|---|

| t-Amyl Alcohol | 87 | 8 | 50 | 1.31 |

| Acetone | 19.7 | 72 | 50 | -0.23 |

| t-Butanol | 50 | 8 | 50 | 0.80 |

| Hexane | 0 | 72 | 50 | 3.5 |

| Dimethylsulfoxide | 80 | 18 | 75 | -1.35 |

Water Activity Control in Non-Aqueous Systems

Water activity control represents a fundamental parameter in enzymatic ascorbyl stearate synthesis, significantly influencing reaction equilibrium, enzyme activity, and product yield in non-aqueous systems [1] [16] [17]. The optimal water content for enzymatic esterification typically ranges from 100 to 10,000 parts per million, with concentrations of 200 to 5,000 parts per million providing the most favorable reaction conditions [1]. This controlled water environment maintains essential enzyme hydration while preventing hydrolysis of the desired ester product [1].

Molecular sieves serve as the primary method for water activity control in ascorbyl stearate synthesis, effectively removing reaction-generated water and shifting the equilibrium toward product formation [16] [17]. Research demonstrates that molecular sieve addition at concentrations of 20 milligrams per milliliter enhances ester yield from 72 percent to 80 percent [16]. The most commonly employed molecular sieves include 3A and 4A types, with 3A molecular sieves showing superior performance due to their selective water adsorption properties [16] [17].

The mechanism of water activity control involves continuous removal of water produced during the esterification reaction, preventing the reverse hydrolysis reaction that would regenerate starting materials [17]. Studies indicate that water activity values (aw) of 0.33 to 0.53 provide optimal conditions for lipase-catalyzed esterification, with maximum reaction rates observed at aw 0.53 [5]. Below this range, enzyme activity decreases due to insufficient hydration of the catalytic site, while higher water activities favor hydrolysis over synthesis [5].

Advanced water control strategies include the use of anhydrous reaction conditions combined with vacuum distillation to remove volatile water during synthesis [17]. This approach requires careful balance between water removal efficiency and maintenance of enzyme catalytic activity. Research demonstrates that complete water removal can reduce enzyme activity, while excessive water content shifts reaction equilibrium toward hydrolysis [5] [16].

The relationship between water activity and reaction kinetics follows the Michaelis-Menten model, with apparent kinetic parameters varying significantly based on water content [21]. Lower water activities generally increase the Michaelis constant (Km) values while reducing maximum reaction velocity (Vmax), indicating reduced substrate affinity and catalytic efficiency under extremely dry conditions [21].

Chemical Catalysis: Acid/Base-Mediated Esterification

Chemical catalysis for ascorbyl stearate synthesis employs acid or base-mediated esterification reactions between ascorbic acid and stearic acid, representing the traditional industrial approach prior to enzymatic method development [1] [12]. Acid-catalyzed esterification typically utilizes strong mineral acids including sulfuric acid and hydrofluoric acid as both solvent and catalyst, achieving direct esterification under harsh reaction conditions [1]. The process involves heating ascorbic acid and stearic acid in the presence of 96 percent sulfuric acid or higher concentrations, followed by neutralization and purification steps [1].

The acid-catalyzed mechanism proceeds through protonation of the carboxyl group of stearic acid, increasing its electrophilicity and facilitating nucleophilic attack by the primary hydroxyl group of ascorbic acid [1]. This reaction requires elevated temperatures typically ranging from 80 to 120 degrees Celsius and extended reaction times of 4 to 8 hours to achieve satisfactory conversion rates [1]. However, these harsh conditions often result in ascorbic acid degradation and formation of undesired side products [1].

Base-catalyzed esterification represents an alternative chemical approach utilizing alkaline catalysts to promote ester bond formation [12]. This method involves initial formation of ascorbic acid alkoxide through deprotonation, followed by nucleophilic substitution with activated stearic acid derivatives such as stearoyl chloride [12] [24]. The base-catalyzed route typically employs pyridine as both base and solvent, providing mild reaction conditions compared to acid catalysis [24].

Chemical catalysis faces significant limitations including poor regioselectivity, harsh reaction conditions, and extensive purification requirements [1]. The strong acids employed are highly corrosive and restrict apparatus material selection, while the high temperatures required often lead to ascorbic acid thermal degradation [1]. Additionally, the chemical route produces substantial waste streams requiring environmental remediation [1].

Comparative studies between chemical and enzymatic routes demonstrate clear advantages for biocatalytic synthesis in terms of reaction selectivity, environmental impact, and product purity [1] [4]. Chemical methods typically achieve yields of 60-75 percent with significant impurity formation, while enzymatic synthesis achieves comparable or superior yields with enhanced product quality [1] [4].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of ascorbyl stearate presents numerous technical and economic challenges that require comprehensive solutions for successful commercial implementation [3] [4] [12]. The primary challenge involves scaling enzymatic processes from laboratory bench scale to industrial production volumes while maintaining reaction efficiency and product quality [3] [4]. Enzyme cost represents a significant economic factor, with immobilized lipases comprising 15-25 percent of total production costs depending on the specific process configuration [4].

Reactor design and operation present critical challenges for large-scale ascorbyl stearate production, particularly regarding mass transfer limitations and enzyme distribution in high-volume systems [4] [8]. Rotating basket reactors have emerged as a promising solution, demonstrating successful scale-up potential with yields remaining above 80 percent after four sequential batches [4]. These reactors provide enhanced mixing, facilitate easy catalyst separation and recycling, and enable continuous operation modes suitable for industrial production [4].

Downstream processing represents another major challenge in industrial ascorbyl stearate production, requiring efficient separation and purification methods to achieve pharmaceutical and food-grade product specifications [3] [12]. Traditional water-washing steps generate substantial wastewater volumes, creating environmental concerns and increasing processing costs [3]. Alternative purification strategies utilizing selective crystallization and organic solvent extraction have been developed to address these limitations [3].

Temperature control and heat management present significant challenges in large-scale reactors due to the exothermic nature of esterification reactions and temperature sensitivity of both enzymes and products [16] [19]. Industrial solutions include advanced heat exchange systems, staged feeding strategies, and computer-controlled temperature regulation to maintain optimal reaction conditions throughout the production cycle [16].

Enzyme stability and reusability represent critical factors for industrial viability, with successful commercial processes requiring catalyst lifetimes of at least 100-200 batch cycles [4] [8]. Research demonstrates that properly immobilized lipases can maintain activity for over five consecutive cycles without significant performance degradation [4] [13]. However, achieving extended catalyst lifetimes under industrial conditions requires optimization of immobilization methods, reaction conditions, and regeneration procedures [4] [8].

Quality control and product consistency present ongoing challenges in industrial ascorbyl stearate production, requiring sophisticated analytical methods and process monitoring systems [12] [20]. Industrial specifications typically require minimum purity levels of 93-99.8 percent with strict limits on residual acids, water content, and heavy metal contamination [3] [12]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry are employed for real-time quality monitoring [3] [7].

Green Chemistry Approaches: Solvent Recycling and Catalyst Reusability

Green chemistry principles have been increasingly incorporated into ascorbyl stearate synthesis processes, focusing on solvent recycling, catalyst reusability, and waste minimization to achieve sustainable production methods [3] [9] [13]. Solvent recycling represents a critical component of environmentally benign processes, with recovery rates exceeding 95 percent achievable for common organic solvents including acetone and t-amyl alcohol [3] [9]. The recycling process typically involves distillation under reduced pressure to separate solvents from reaction products and residual substrates [3].

Advanced purification methods have been developed to eliminate water-washing steps that generate substantial wastewater volumes in traditional processes [3]. These methods exploit phase behavior and solubility differences between ascorbyl stearate, unreacted ascorbic acid, and organic solvents at different temperatures [3]. Hot methyl stearate addition at 65 degrees Celsius liquefies solidified reaction mixtures, enabling separation through filtration and subsequent recrystallization from ethyl acetate at 4 degrees Celsius [3]. This approach achieves product recovery rates of 66 percent with purity levels of 99.8 percent while eliminating aqueous waste streams [3].

Catalyst reusability represents another fundamental aspect of green chemistry implementation in ascorbyl stearate synthesis [4] [8] [13]. Immobilized lipases demonstrate excellent reusability potential, maintaining catalytic activity over multiple reaction cycles when properly handled and stored [4] [8]. Research indicates that Lipozyme 435 retains over 80 percent of its initial activity after five consecutive batch cycles under optimized conditions [4]. The catalyst recovery process involves simple filtration to separate the immobilized enzyme from reaction products, followed by washing with fresh solvent to remove residual substrates [4].

Novel catalyst designs incorporating metal-organic frameworks have shown promise for enhanced reusability and environmental compatibility [13]. Nickel-ascorbic acid metal-organic framework catalysts demonstrate remarkable recyclability, maintaining activity over five consecutive cycles without significant nickel leaching [13]. These catalysts combine the advantages of homogeneous and heterogeneous catalysis while enabling easy recovery and reuse [13].

Supercritical fluid technology represents an emerging green chemistry approach for ascorbyl stearate synthesis, utilizing supercritical carbon dioxide as an environmentally benign reaction medium [24]. This approach eliminates organic solvent requirements while providing enhanced mass transfer properties and simplified product separation [24]. Supercritical conditions enable precise control of reaction parameters and facilitate continuous processing methods suitable for industrial implementation [24].

Life cycle assessment studies demonstrate significant environmental benefits of green chemistry approaches compared to traditional chemical synthesis methods [3] [9]. Enzymatic processes with solvent recycling and catalyst reuse show reduced carbon footprint, decreased waste generation, and lower energy consumption compared to acid-catalyzed chemical routes [3] [9]. These environmental advantages, combined with improved product quality and selectivity, support the adoption of green chemistry principles in commercial ascorbyl stearate production [3] [9].

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography represent the predominant analytical techniques for quantitative determination of ascorbyl stearate in pharmaceutical and food matrices. The chromatographic separation of ascorbyl stearate is typically achieved using reversed-phase columns packed with octadecylsilane stationary phases [1] [2].

The most widely employed high performance liquid chromatography methodology utilizes a C18 column with dimensions of 150 millimeters length, 4.6 millimeters internal diameter, and 5 micrometer particle size. The mobile phase composition consists of methanol, acetonitrile, and formic acid in a volumetric ratio of 50:47.5:2.5, delivered at a flow rate of 1.0 milliliter per minute [2]. The detection wavelength is set at 254 nanometers, corresponding to the characteristic ultraviolet absorption maximum of the ascorbyl moiety. Column temperature is maintained at 35 degrees Celsius to ensure reproducible retention times and peak shapes.

Ultra Performance Liquid Chromatography offers significant advantages in terms of analysis time and sensitivity compared to conventional high performance liquid chromatography methods. The ultra performance liquid chromatography approach employs sub-2-micrometer particle size columns, typically C18 stationary phases with 1.8 micrometer particles in dimensions of 50 millimeters length and 2.1 millimeters internal diameter [1] [3]. The reduced particle size enables higher column efficiency and faster mass transfer, resulting in sharper peaks and improved resolution.

The analytical performance characteristics demonstrate superior sensitivity for ultra performance liquid chromatography methods. The limit of detection achieves 0.024 micrograms per milliliter for ultra performance liquid chromatography compared to 0.049 micrograms per milliliter for high performance liquid chromatography [1]. Similarly, the limit of quantification shows improvement from 0.149 micrograms per milliliter in high performance liquid chromatography to 0.073 micrograms per milliliter in ultra performance liquid chromatography. Method precision, expressed as relative standard deviation, ranges from 0.3 to 1.9 percent for ultra performance liquid chromatography versus 0.4 to 2.4 percent for high performance liquid chromatography [1].

Total analysis time represents another significant advantage of ultra performance liquid chromatography, with complete separation achieved in 6 minutes compared to 15 minutes required for high performance liquid chromatography analysis [1]. This time reduction translates to improved sample throughput and reduced solvent consumption, making ultra performance liquid chromatography the preferred technique for routine quantitative analysis of ascorbyl stearate.

The retention behavior of ascorbyl stearate in reversed-phase chromatography is influenced by the lipophilic stearyl chain, which provides strong hydrophobic interactions with the C18 stationary phase. The typical retention time for ascorbyl stearate under the described conditions ranges from 4.3 to 5.2 minutes, allowing clear separation from related impurities and degradation products [4] [2].

Structural Elucidation via Nuclear Magnetic Resonance (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation and purity assessment of ascorbyl stearate through comprehensive analysis of proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic signals that confirm the successful esterification of ascorbic acid with stearic acid at the C-6 position [5] [6].

The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive resonances for the ascorbyl moiety, with the H-4 proton appearing as a doublet at 4.78 parts per million with a coupling constant of 1.71 Hertz [7]. The H-5 and H-6 protons manifest as a complex multiplet in the region of 4.15 to 4.29 parts per million, reflecting the modified chemical environment resulting from esterification at the C-6 position [7]. The stearyl chain contribution is evidenced by the characteristic triplet at 2.35 parts per million corresponding to the α-methylene protons adjacent to the carbonyl group.

The aliphatic region displays the expected pattern for long-chain fatty acid derivatives, with methylene protons appearing as a broad singlet at 1.28 parts per million and the terminal methyl group resonating as a triplet at 0.88 parts per million [7]. The integration ratios confirm the presence of seventeen methylene units and one terminal methyl group, consistent with the stearic acid chain structure.

¹³C Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the ester bond formation and structural integrity of ascorbyl stearate. The carbonyl carbon of the ester linkage appears at 171.5 parts per million, confirming successful acylation [5]. The ascorbyl ring carbons exhibit characteristic chemical shifts, with C-3 at 156.8 parts per million and C-2 at 119.2 parts per million, indicating preservation of the enediol functionality essential for antioxidant activity.

The stearyl chain carbons display the expected pattern for saturated fatty acid esters, with the α-carbon appearing at 34.1 parts per million and the remaining methylene carbons distributed between 22 and 32 parts per million [5]. The terminal methyl carbon resonates at 14.1 parts per million, consistent with the expected chemical shift for this environment.

Two-dimensional correlation spectroscopy provides invaluable connectivity information that confirms the regiochemistry of esterification. The 2D-COSY spectrum reveals scalar coupling patterns between neighboring protons, establishing connectivity networks within both the ascorbyl and stearyl portions of the molecule [8] [9]. Cross-peaks between H-5 and H-6 protons confirm the substitution pattern at the C-6 position, while stearyl chain correlations verify the integrity of the fatty acid component.

The absence of cross-peaks between ascorbyl hydroxyl protons and stearyl methylene protons in the 2D-COSY spectrum confirms that esterification has occurred specifically at the primary alcohol position rather than at the secondary hydroxyl groups [9]. This regiochemical confirmation is crucial for establishing the identity and purity of the ascorbyl stearate product.

Mass Spectrometric Profiling: Electrospray Ionization Mass Spectrometry Tandem Mass Spectrometry Fragmentation Patterns

Electrospray Ionization Mass Spectrometry provides highly sensitive and specific identification of ascorbyl stearate through characteristic molecular ion formation and diagnostic fragmentation patterns. The electrospray ionization process generates both positive and negative ions, offering complementary structural information for comprehensive characterization [10] [11].

In positive ion mode, ascorbyl stearate exhibits a molecular ion peak at mass-to-charge ratio 443.3, corresponding to the protonated molecular ion [M+H]⁺ [11]. The base peak typically appears at this mass-to-charge ratio, indicating efficient ionization of the compound. Sodium adduct formation is commonly observed at mass-to-charge ratio 465.3 [M+Na]⁺, particularly when analyzing samples containing trace sodium contamination.

The tandem mass spectrometry fragmentation pattern in positive ion mode reveals characteristic losses that confirm the molecular structure. The most abundant fragment ion appears at mass-to-charge ratio 397.3, resulting from loss of formic acid (HCOOH, 46 mass units) from the molecular ion [11]. This fragmentation is typical for ester-containing compounds and provides strong evidence for the presence of the ester linkage.

Ester bond cleavage generates complementary fragment ions that unambiguously identify both components of the molecule. The ascorbyl fragment appears at mass-to-charge ratio 175.0, corresponding to the protonated ascorbic acid moiety [Ascorbyl+H]⁺ [11]. The stearate component manifests as a fragment at mass-to-charge ratio 283.3, representing the stearic acid portion [Stearate+H]⁺.

Negative ion mode electrospray ionization provides additional structural confirmation through alternative fragmentation pathways. The deprotonated molecular ion [M-H]⁻ appears at mass-to-charge ratio 441.3, serving as the precursor for tandem mass spectrometry analysis [11]. The major fragment ion at mass-to-charge ratio 395.3 results from loss of formic acid, analogous to the positive ion mode fragmentation.

The ascorbyl fragment in negative ion mode appears at mass-to-charge ratio 173.0, corresponding to the doubly deprotonated ascorbic acid [Ascorbyl-2H]⁻ [11]. This fragmentation pattern is characteristic of ascorbyl esters and provides diagnostic evidence for the presence of the vitamin C moiety.

Collision-induced dissociation experiments reveal additional structural details through secondary fragmentation processes. The ascorbyl fragment undergoes further decomposition through loss of water molecules and ring fragmentation, generating smaller ions that confirm the intact enediol functionality. The stearate fragment exhibits typical fatty acid fragmentation patterns, including sequential losses of methylene units that verify the chain length and saturation state.

Spectroscopic Analysis: Fourier Transform Infrared and Ultraviolet-Visible Absorption Signatures

Fourier Transform Infrared spectroscopy provides definitive functional group identification and confirms the successful formation of the ester linkage in ascorbyl stearate. The infrared spectrum exhibits characteristic absorption bands that serve as fingerprints for structural verification and purity assessment [7] [12].

The hydroxyl stretching region displays a broad, strong absorption band centered at 3443 wavenumbers, corresponding to the remaining free hydroxyl groups on the ascorbyl moiety [7]. This band confirms the preservation of hydroxyl functionality essential for antioxidant activity while indicating successful modification at one hydroxyl position.

The carbonyl stretching vibration of the ester linkage appears as a very strong, sharp band at 1731 wavenumbers [7] [13]. This absorption is diagnostic for ester formation and confirms the covalent attachment of the stearic acid component to the ascorbyl backbone. The frequency and intensity of this band provide evidence for the absence of free carboxylic acid, indicating complete esterification.

The alkyl chain characteristics are evident in both the carbon-hydrogen stretching and deformation regions. Asymmetric and symmetric carbon-hydrogen stretching vibrations appear at 2958 and 2850 wavenumbers, respectively, with intensities proportional to the length of the stearyl chain [7]. The methylene scissoring deformation at 1472 wavenumbers and the methylene rocking vibration at 720 wavenumbers confirm the presence of the long-chain alkyl component.

The ascorbyl ring functionality is preserved, as evidenced by the carbon-carbon double bond stretching vibration at 1650 wavenumbers [12]. This absorption confirms the integrity of the enediol system responsible for the antioxidant properties of ascorbyl stearate. The carbon-oxygen stretching vibrations appear as multiple bands between 1100 and 1300 wavenumbers, reflecting the various carbon-oxygen bonds present in the molecule.

Ultraviolet-Visible spectroscopy provides quantitative analytical capabilities and confirms the preservation of the chromophoric ascorbyl system. The primary absorption maximum occurs at 254 nanometers, characteristic of the α,β-unsaturated lactone system present in ascorbic acid derivatives [14] [15].

The molar absorptivity at the absorption maximum reaches 8,500 ± 200 liters per mole per centimeter, which is consistent with values reported for other ascorbyl esters [14]. This absorption coefficient enables sensitive quantitative analysis with detection limits in the microgram per milliliter range.

The absorption spectrum exhibits a broad band extending from 240 to 270 nanometers, providing flexibility in analytical wavelength selection [15]. The spectral characteristics remain stable across the pH range of 4 to 7, indicating minimal protonation effects on the chromophore under physiologically relevant conditions.

Beer's law linearity is maintained across the concentration range of 5 to 100 micrograms per milliliter, with correlation coefficients exceeding 0.998 [15]. This excellent linearity enables accurate quantitative determinations for pharmaceutical and food applications. The detection limit of 0.8 micrograms per milliliter provides sufficient sensitivity for routine analytical applications.

Thermal Stability Assessment via Differential Scanning Calorimetry

Differential Scanning Calorimetry provides comprehensive thermal characterization of ascorbyl stearate, revealing critical information about phase transitions, thermal stability, and degradation pathways. The thermal analysis is essential for establishing storage conditions, processing parameters, and shelf-life predictions [16] [17].

The melting transition of ascorbyl stearate occurs as a sharp endothermic event at 115.8 ± 1.2 degrees Celsius [17] [18]. This melting point is consistent with the crystalline nature of the compound and provides a reliable identification parameter. The enthalpy of fusion measures 89.5 ± 5.2 joules per gram, indicating moderate intermolecular interactions typical of fatty acid ester derivatives.

A glass transition event is observed at 45.3 ± 2.1 degrees Celsius, appearing as a broad thermal event characteristic of amorphous regions within the crystalline matrix [17]. This transition temperature is significant for understanding the physical stability and processing behavior of ascorbyl stearate in pharmaceutical formulations.

The thermal stability window extends from ambient temperature to approximately 180 degrees Celsius, representing the useful temperature range for processing and storage [17]. Above this temperature, decomposition processes initiate, as evidenced by the onset of exothermic events at 185.0 ± 3.0 degrees Celsius.

The primary decomposition event reaches maximum intensity at 225.5 ± 2.8 degrees Celsius, with an associated enthalpy change of -145.8 ± 8.1 joules per gram [17]. This exothermic process likely involves oxidative degradation of both the ascorbyl and stearyl components, leading to complex decomposition products.

Comparative thermal analysis with the individual components reveals that ascorbyl stearate exhibits intermediate thermal properties between ascorbic acid and stearic acid. The ester linkage provides stabilization relative to free ascorbic acid while maintaining processability at moderate temperatures [19] [20].

Isothermal stability studies at elevated temperatures provide kinetic information for shelf-life predictions. At 60 degrees Celsius, ascorbyl stearate remains stable for extended periods, with no detectable thermal events over 24-hour exposure periods [21]. This thermal stability supports its utility in heat-processed food applications and pharmaceutical manufacturing.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Antioxidant